molecular formula C10H15N3O5 B1668006 Benserazide CAS No. 322-35-0

Benserazide

Cat. No. B1668006
CAS RN: 322-35-0
M. Wt: 257.24 g/mol
InChI Key: BNQDCRGUHNALGH-UHFFFAOYSA-N
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Description

Benserazide is a medication used to treat Parkinson’s disease, parkinsonism, and restless leg syndrome . It is a peripherally acting aromatic L-amino acid decarboxylase or DOPA decarboxylase inhibitor, which is unable to cross the blood–brain barrier . It is on the World Health Organization’s List of Essential Medicines .


Synthesis Analysis

A synthetic method for an intermediate of benserazide hydrochloride involves taking DL-serine and thionyl chloride as initial raw materials, reacting to generate methyl-DL-serine hydrochloride, concentrating the reaction solution to dry, so as to obtain serine methyl ester . This preparation method is high in yield, low in cost, short in reaction period, environment-friendly and suitable for industrialized production .


Molecular Structure Analysis

The molecular formula of Benserazide is C10H15N3O5 . Its average mass is 257.243 Da and its mono-isotopic mass is 257.101166 Da .


Chemical Reactions Analysis

Benserazide is a non-competitive inhibitor by enzyme kinetic studies . A molecular docking study with benserazide and its analogs indicated that a novel putative allosteric binding site was involved .


Physical And Chemical Properties Analysis

Benserazide has a molecular weight of 257.24 g/mol . It is a carbohydrazide, a member of catechols, a primary amino compound, and a primary alcohol .

Scientific Research Applications

1. Influence on Central Aromatic L-Amino Acid Decarboxylase Activity

Benserazide, commonly used with L-DOPA in treating Parkinson's disease, also acts on the central nervous system. It influences central aromatic L-amino acid decarboxylase (AADC) activity in rats with dopaminergic denervation. This impacts the metabolism of exogenous L-DOPA and extracellular dopamine levels in the striatum, suggesting its potential implications in experimental and clinical studies on Parkinson's disease (Shen et al., 2003).

2. Pharmacodynamics in Levodopa Pharmacokinetics

Benserazide affects levodopa pharmacokinetics, indicating its role in the treatment of Parkinson's disease. It influences the plasma levels of levodopa and its metabolites in the body. These findings are crucial in understanding the dose-response relationship of benserazide and its potential in therapeutic applications (Dingemanse et al., 2003).

3. Differential Effect on Catecholamine Concentrations

Benserazide has a differential effect on catecholamine concentrations in various parts of the rat brain, such as the pineal, hypothalamus, and cerebral cortex. This highlights its potential in influencing neurotransmitter levels in different brain regions and its implications in neurological research (Ho & Smith, 1983).

4. Impact on Tryptophan Catabolism

Benserazide can potentiate the rise of plasma tryptophan by inhibiting tryptophan pyrrolase, an enzyme crucial in tryptophan catabolism. This effect opens avenues for its use in clinical applications involving tryptophan, such as in antidepressant therapies (Young et al., 1978).

5. Effects on Memory and Learning in Parkinson's Models

Benserazide combined with L-dopa restored striatal dopamine levels in Parkinson's disease models but did not reverse memory impairment. This suggests its limitations in addressing cognitive deficits despite its effectiveness in managing motor symptoms (Gevaerd et al., 2001).

6. Inhibition of Cardiovascular Tissue Amine Oxidases

Benserazide inhibits clorgyline-resistant amine oxidase activities in cardiovascular tissues. This property could have therapeutic implications in cardiovascular research, especially considering its use in Parkinson's disease therapy (Lyles & Callingham, 1982).

Safety And Hazards

Benserazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Benserazide has been identified as a novel inhibitor targeting PKM2 for melanoma treatment . It has been found to directly bind to and block PKM2 enzyme activity, leading to inhibition of aerobic glycolysis concurrent up-regulation of OXPHOS . This suggests that benserazide may have potential therapeutic applications beyond its current use in treating Parkinson’s disease .

properties

IUPAC Name

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQDCRGUHNALGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022651
Record name Benserazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The combination of levodopa and benserazide is an anti-Parkinsonian agent. Levodopa itself is the metabolic precursor of dopamine. In Parkinson's disease, dopamine is depleted to a large degree in the striatum, pallidum, and substantia nigra in the central nervous system (CNS). The administration of levodopa to treat the disease is subsequently proposed to facilitate raises in the levels of available dopamine in these areas. The metabolism of levodopa to dopamine occurs via the enzyme dopa decarboxylase, although unfortunately, this metabolism can also occur in extracerebral tissues. As a result, the full therapeutic effect of an administered dose of levodopa may not be obtained if portions of it are catabolized outside of the CNS and various patient adherence diminishing extracerebral side effects due to the extracerebral presence of dopamine like nausea, vomiting, or even cardiac arrhythmias can also happen. Subsequently, a peripheral decarboxylase inhibitor like benserazide, which blocks the extracerebral decarboxylation of levodopa, when administered in combination with levodopa has obvious and significant advantages. Such benefits include reduced gastrointestinal side effects, a more rapid and complete response at the initiation of therapy, and a simpler dosing regimen. It is important to note, however, that benserazide is hydroxylated to trihydroxybenzylhydrazine in the intestinal mucosa and the liver, and that as a potent inhibitor of the aromatic amino acid decarboxylase, it is this trihydroxybenzylhydrazine metabolite of benserazide that mainly protects levodopa against decarboxylation to dopamine in the gut and also around the rest of the body outside of the blood-brain barrier. Regardless, because Parkinson's disease progresses even with the therapy of levodopa and benserazide, this kind of combined therapy is only ever indicated if it is capable of improving the quality of life and adverse effect profile of using such drugs for Parkinson's patients and there is little to be gained by switching to or starting this combination therapy if patients are already being managed with stable, effective, and well-tolerated levadopa-only therapy. Finally, it is also proposed that benserazide hydrochloride may be able to treat beta thalassaemia by maintaining the active expression of the gene for fetal hemoglobin so that constant production of fetal hemoglobin may replace the missing adult hemoglobin variation that is characteristic of patients with the condition, thereby decreasing the need for blood transfusion therapy.
Record name Benserazide
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Benserazide

CAS RN

322-35-0
Record name Benserazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benserazide [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benserazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benserazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENSERAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762OS3ZEJU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,300
Citations
H Windolf, R Chamberlain, J Breitkreutz, J Quodbach - Pharmaceutics, 2022 - mdpi.com
Therapy for Parkinson’s disease is quite challenging. Numerous drugs are available for symptomatic treatment, and levodopa (LD), in combination with a dopa decarboxylase inhibitor (…
Number of citations: 17 www.mdpi.com
M Shabani-Nooshabadi, M Roostaee… - Journal of the Iranian …, 2017 - Springer
The benserazide (BZ) and levodopa (LD) are two important catechol drugs to inhibit dopamine production outside the brain. On the other hand, BZ is effective on tryptophan (Trp) …
Number of citations: 43 link.springer.com
S Akpinar - Archives of Neurology, 1982 - jamanetwork.com
To the Editor.— We treated five patients, three men and two women, with restless legs syndrome. Their ages ranged from 33 to 54 years, and the duration of their symptoms from two to …
Number of citations: 351 jamanetwork.com
M Miraki, H Karimi-Maleh, MA Taher, S Cheraghi… - Journal of Molecular …, 2019 - Elsevier
As an electrochemical strategy, we report application of new modified carbon paste electrode amplified with NiO nanoparticle and n-methyl-3-butylimidazolium bromide (CPE/nMBZBr/…
Number of citations: 267 www.sciencedirect.com
DQ Jiang, QM Zang, LL Jiang, Y Wang, MX Li… - Naunyn-Schmiedeberg's …, 2021 - Springer
The purpose of this research was to evaluate the clinical efficacy and safety of pramipexole plus levodopa/benserazide (P+LB) combination therapy in the treatment of Parkinson’s …
Number of citations: 7 link.springer.com
CF Grecco, LFC Miranda, MEC Queiroz - Microchemical Journal, 2020 - Elsevier
This manuscript describes an automated method that combines the selectivity of in-tube solid-phase microextraction (in-tube SPME) with the sensitivity of liquid hydrophilic interaction …
Number of citations: 24 www.sciencedirect.com
AA Ensafi, H Bahrami, B Rezaei… - Materials Science and …, 2013 - Elsevier
… improvement in voltammetric sensitivity toward benserazide, compared to the bare electrode… benserazide shows a linear calibration curve in the range of 1.0–600μmolL −1 benserazide. …
Number of citations: 107 www.sciencedirect.com
W Li, M Zheng, S Wu, S Gao, M Yang… - … of Experimental & …, 2017 - jeccr.biomedcentral.com
Hexokinase (HK) is the rate-limiting enzyme in the first reaction of glycolysis. And Hexokinase 2 (HK2) is most closely related to malignant tumor which expresses at higher level …
Number of citations: 88 jeccr.biomedcentral.com
UK Rinne, P Mölsä - Neurology, 1979 - AAN Enterprises
Plasma levodopa and therapeutic responses to treatment with levodopa in combination with benserazide or carbidopa were studied in 49 patients with Parkinson disease not previously …
Number of citations: 97 n.neurology.org
M Alirezaei, Z Khoshdel, O Dezfoulian… - The Journal of …, 2015 - jps.biomedcentral.com
The present study was designed to evaluate antioxidant effects of betaine in the brain following administration of levodopa and benserazide, which are routinely used in the treatment of …
Number of citations: 88 jps.biomedcentral.com

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